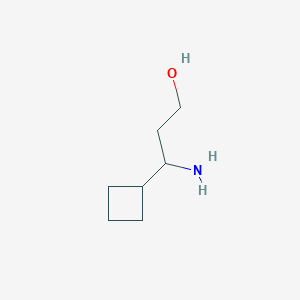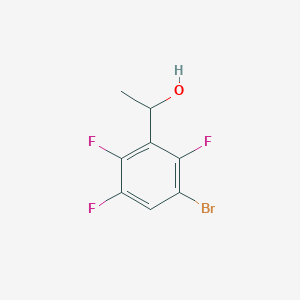
1-(3-Bromo-2,5,6-trifluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2,5,6-trifluorophenyl)ethanol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2,5,6-trifluorobenzaldehyde with a reducing agent such as sodium borohydride to yield the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2,5,6-trifluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: 3-Bromo-2,5,6-trifluorobenzaldehyde or 3-bromo-2,5,6-trifluorobenzoic acid.
Reduction: 1-(3-Bromo-2,5,6-trifluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromo-2,5,6-trifluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2,5,6-trifluorophenyl)ethanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-2,3,4-trifluorophenyl)ethanol: Similar structure but with different positions of bromine and fluorine atoms.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group instead of a phenyl ring.
2,3,6-Trifluorophenol: Lacks the bromine atom and ethanol group.
Uniqueness
1-(3-Bromo-2,5,6-trifluorophenyl)ethanol is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This compound’s distinct structure allows for unique interactions and applications compared to its similar counterparts .
Propriétés
Formule moléculaire |
C8H6BrF3O |
|---|---|
Poids moléculaire |
255.03 g/mol |
Nom IUPAC |
1-(3-bromo-2,5,6-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H6BrF3O/c1-3(13)6-7(11)4(9)2-5(10)8(6)12/h2-3,13H,1H3 |
Clé InChI |
PZRUVVHMWSOMIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=CC(=C1F)Br)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)


![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)


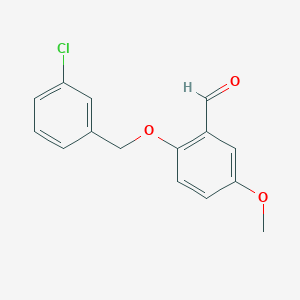

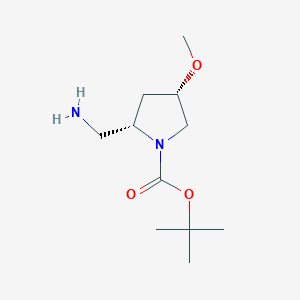
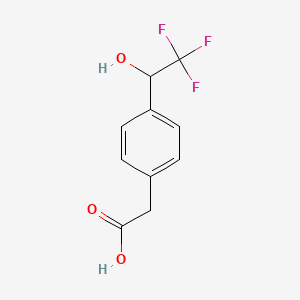
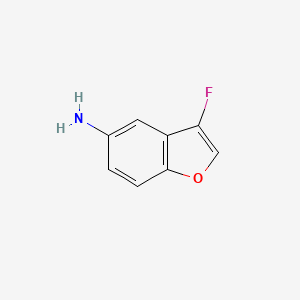
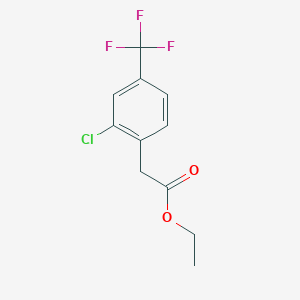
![1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12962104.png)
